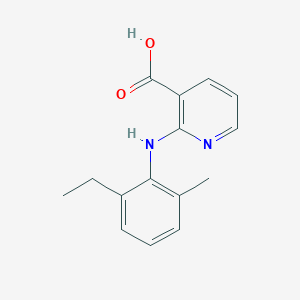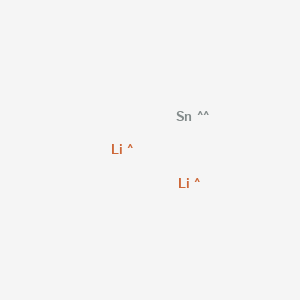![molecular formula C14H16O2 B14633463 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 54062-47-4](/img/structure/B14633463.png)
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. It is characterized by the presence of a methoxyphenyl group attached to a cyclohexanone ring via a methylene bridge. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism by which 2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Molecular Targets: It interacts with various cellular receptors and enzymes, modulating signaling pathways involved in inflammation and oxidative stress.
相似化合物的比较
2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one can be compared with other similar compounds, such as:
Cyclovalone: A curcumin analog with similar antioxidant and anti-inflammatory properties.
Mannich Base Derivatives: These derivatives often exhibit enhanced biological activities compared to their parent compounds.
Uniqueness
What sets this compound apart is its unique structure that combines the properties of both cyclohexanone and methoxyphenyl groups, resulting in a compound with potent biological activities and potential therapeutic applications .
属性
CAS 编号 |
54062-47-4 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3 |
InChI 键 |
OOSNWUQTBWDRSA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C=C2CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


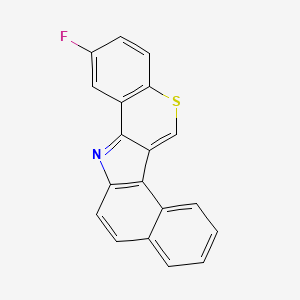

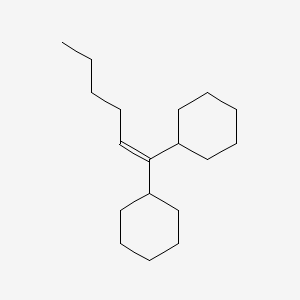
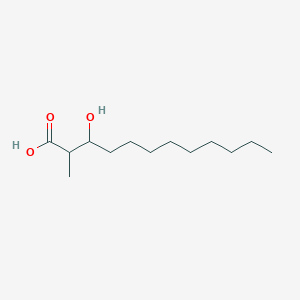
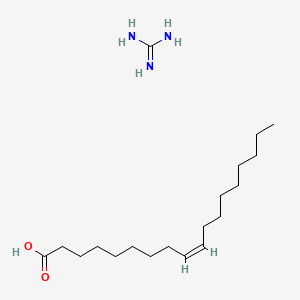
stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
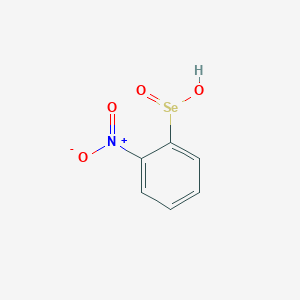
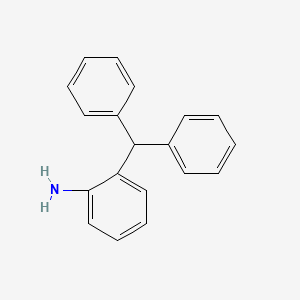
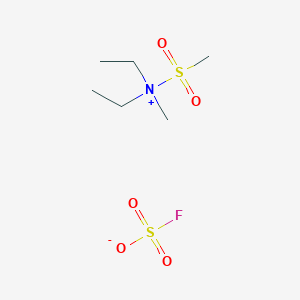
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
